The synthesis of pyrazolo[3,4-c]pyridine derivatives can be achieved through various methods. Two of the provided papers [, ] describe the synthesis of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine and 3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives. The synthesis involves multi-step reactions using readily available starting materials and scalable synthetic procedures.
The synthesized pyrazolo[3,4-c]pyridine derivatives in the studies [, ] were evaluated for their antiproliferative activity against a panel of cancer cell lines, including lung cancer, cervical cancer, breast cancer, and prostate cancer. Several compounds exhibited promising antiproliferative activity, with IC50 values ranging from 5.12 to 17.12 µM.
To understand the potential mechanism of action, the active compounds were further screened against a panel of eight human kinases at 10 µM concentrations [, ]. Some compounds exhibited inhibitory activity against Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases, suggesting their potential as anticancer agents targeting these kinases.
Analyzing the structure-activity relationship of the synthesized compounds [, ] revealed that the substituents at the 3 and 6 positions of the pyrazolo[3,4-c]pyridine ring significantly influenced their antiproliferative activity. Modifications at these positions could potentially lead to the development of more potent and selective inhibitors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: